![molecular formula C14H16N4O2 B11667345 N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11667345.png)
N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-methoxyacetophenone in the presence of a suitable catalyst. The reaction is usually carried out in anhydrous ethanol under reflux conditions for several hours . The product is then purified by recrystallization from an appropriate solvent.
Chemical Reactions Analysis
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the design and development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its antibacterial, antifungal, and anticancer properties.
Chemical Research: It is used as a starting material for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets in the body. It is believed to inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can be compared with other hydrazone derivatives, such as:
- N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-1,2,3-triazole-4-carbohydrazide
- N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-4-carbohydrazide
These compounds share similar structural features but may exhibit different biological activities and chemical reactivities .
Properties
Molecular Formula |
C14H16N4O2 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16N4O2/c1-9-8-13(17-15-9)14(19)18-16-10(2)11-4-6-12(20-3)7-5-11/h4-8H,1-3H3,(H,15,17)(H,18,19)/b16-10+ |
InChI Key |
UXPHPSUSSUXCSV-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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